molecular formula C10H17N3O2 B13550248 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid

4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid

Cat. No.: B13550248
M. Wt: 211.26 g/mol
InChI Key: BHIFNHRTZGGTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid is a synthetic organic compound that features an imidazole ring, an ethyl group, a methylamino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid typically involves multi-step organic reactions. One possible route could include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions.

    Formation of the Butanoic Acid Moiety: The butanoic acid group can be synthesized through carboxylation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often tailored to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the imidazole ring.

    Reduction: Reduction reactions could target the imidazole ring or the carboxylic acid group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines, acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The imidazole ring may interact with enzymes, potentially inhibiting their activity.

    Receptor Binding: The compound may bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development:

    Therapeutic Agents: May be explored for treating specific diseases or conditions.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring may play a crucial role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)butanoic acid: Lacks the ethyl and methylamino groups.

    2-(Methylamino)butanoic acid: Lacks the imidazole ring and ethyl group.

    4-(2-Ethyl-1H-imidazol-1-yl)butanoic acid: Lacks the methylamino group.

Uniqueness

4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid is unique due to the combination of the imidazole ring, ethyl group, methylamino group, and butanoic acid moiety. This unique structure may confer specific biological activities and chemical reactivity not found in similar compounds.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

4-(2-ethylimidazol-1-yl)-2-(methylamino)butanoic acid

InChI

InChI=1S/C10H17N3O2/c1-3-9-12-5-7-13(9)6-4-8(11-2)10(14)15/h5,7-8,11H,3-4,6H2,1-2H3,(H,14,15)

InChI Key

BHIFNHRTZGGTMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CCC(C(=O)O)NC

Origin of Product

United States

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